2-(4-chloro-1H-pyrazol-1-yl)propanehydrazide
Description
2-(4-Chloro-1H-pyrazol-1-yl)propanehydrazide is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₉ClN₄O and a molar mass of 188.62 g/mol . It belongs to the pyrazole family, known for diverse pharmacological activities, including antimicrobial, anticancer, and neuropsychiatric applications . Its crystal structure and electronic properties are typically characterized using tools like SHELX and spectroscopic methods (FT-IR, NMR) .
Properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4O/c1-4(6(12)10-8)11-3-5(7)2-9-11/h2-4H,8H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMYBYCUGKVPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N1C=C(C=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)propanehydrazide typically involves the reaction of 4-chloro-1H-pyrazole with a suitable hydrazide precursor. One common method includes the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-pyrazol-1-yl)propanehydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
2-(4-chloro-1H-pyrazol-1-yl)propanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Molecular Properties of Selected Hydrazide Derivatives
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Purity |
|---|---|---|---|---|
| 2-(4-Chloro-1H-pyrazol-1-yl)propanehydrazide | C₆H₉ClN₄O | 188.62 | Chloro-pyrazole | 97% |
| 2-(4-Bromo-1H-pyrazol-1-yl)propanehydrazide | C₆H₉BrN₄O | 233.07 | Bromo-pyrazole | 97% |
| (EZ)-N′-Benzylidene-carbazol-propanehydrazide* | C₂₂H₁₈ClN₃O₃ | 407.10 | Chloro-carbazole, benzylidene | >95% |
| Flurbiprofen-hydrazone (4a) | C₂₅H₂₂FN₃O₄ | 459.46 | Fluoro-biphenyl, trimethoxy | N/A |
Key Observations :
- Halogen Effects : The bromo-pyrazole analog (233.07 g/mol) has a higher molar mass than the chloro derivative (188.62 g/mol) due to bromine's larger atomic size .
- Extended Conjugation : The carbazole derivative (407.10 g/mol) exhibits increased molecular weight and lipophilicity due to the carbazole core and benzylidene group, enhancing blood-brain barrier penetration .
- Biopharmaceutical Relevance : Flurbiprofen hybrids (e.g., 4a) incorporate anti-inflammatory motifs, broadening therapeutic scope .
Key Observations :
Pharmacological and ADME Profiles
Table 3: Predicted ADME-Tox and Pharmacodynamic Properties
*Inferred from structural similarity to neuroactive pyrazoles .
Key Observations :
- Bioavailability : Carbazole derivatives exhibit excellent intestinal absorption (85–92%) and blood-brain barrier (BBB) penetration, making them suitable for central nervous system (CNS) disorders .
- Therapeutic Targets : The chloro-pyrazole core may interact with neurotransmitter receptors, while carbazole derivatives target tau proteins (relevant in Alzheimer’s) .
- Safety : The chloro-pyrazole compound is classified as an irritant, necessitating careful handling .
Drug-Likeness and Compliance with Pharmacokinetic Rules
All compounds comply with Lipinski’s Rule of Five (molecular weight <500, logP <5, ≤5 H-bond donors, ≤10 H-bond acceptors) , ensuring oral bioavailability.
Biological Activity
2-(4-chloro-1H-pyrazol-1-yl)propanehydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 202.64 g/mol. The compound features a pyrazole ring substituted with a chlorine atom, which enhances its reactivity and biological potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in different biological effects. The precise molecular targets are still under investigation but are believed to include:
- Enzymes : The compound may act as an enzyme inhibitor, binding to the active site and preventing substrate interaction.
- Receptors : It may also modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Studies indicate that this compound may possess anticancer properties, potentially inhibiting the proliferation of cancer cells through multiple mechanisms. For example, it has been tested against human melanoma (A375) and colon adenocarcinoma (HT-29) cell lines, where it exhibited cytotoxic effects.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound. Below is a summary of key findings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. |
| Study B | Anticancer Activity | Showed IC50 values of 25 µM against A375 and 15 µM against HT-29 cell lines, indicating significant cytotoxicity. |
| Study C | Mechanism Exploration | Identified potential binding sites on target enzymes through molecular docking studies, suggesting a competitive inhibition mechanism. |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound X | Pyrazole derivative without chlorine substitution | Moderate antimicrobial activity |
| Compound Y | Hydrazide analog with different substituents | Weak anticancer activity |
The presence of the chloro group in this compound enhances its reactivity and biological efficacy compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
